8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
8-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-2-4-8-5-9(6-12)11(14)13-10(7)8/h5,7H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFQZMQMWHPBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1NC(=O)C(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Condensation Synthesis
The synthesis of 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile generally follows a one-pot multi-component reaction involving:
- 2-Methylcyclohexanone (a methyl-substituted cyclic ketone)
- Aromatic aldehydes (e.g., benzaldehyde or substituted benzaldehydes)
- Ethyl cyanoacetate (providing the cyano group)
- Ammonium acetate (as a nitrogen source and catalyst)
- Ethanol as a solvent
- The reactants are heated together in ethanol under reflux for approximately 6 hours.
- The product precipitates out as a solid and is isolated by filtration.
- Recrystallization from ethanol is employed for purification.
- The reaction proceeds via Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, forming an α,β-unsaturated nitrile intermediate.
- Concurrently, the cyclic ketone undergoes Michael addition and subsequent cyclization with ammonium acetate, incorporating nitrogen into the ring system.
- The final product features a fused six-membered nitrogen heterocycle with an exocyclic nitrile group.
Experimental Data and Characterization
A representative synthesis reported by Asiri et al. (2011) involved the following:
| Reactant | Amount (mmol) | Role |
|---|---|---|
| 2-Methylcyclohexanone | 10 | Cyclic ketone component |
| 4-Chlorobenzaldehyde | 10 | Aromatic aldehyde component |
| Ethyl cyanoacetate | 10 | Nitrile source |
| Ammonium acetate | 80 | Catalyst and nitrogen source |
| Ethanol | 50 mL | Solvent |
- The mixture was heated under reflux for 6 hours.
- The solid product was collected by filtration and washed with water.
- Recrystallization from ethanol yielded crystals of the target compound.
Structural and Crystallographic Findings
- The nitrogen heterocyclic ring adopts an envelope conformation.
- The fused cyclohexene ring is in a half-chair conformation.
- The exocyclic nitrile group is incorporated at the 3-position.
- The methyl substituent is located at the 8-position on the hexahydroquinoline ring.
- Hydrogen bonding between molecules forms dimers in the crystal lattice, stabilized by N–H⋯O interactions.
Comparative Notes on Side Products
- A side product with two extra hydrogen atoms in the nitrogen-bearing ring was isolated in some cases.
- This side product differs by having one set of carbon-carbon double bonds and a non-aromatic nitrogen ring.
- The main product is aromatic with a planar nitrogen-bearing ring.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-Methylcyclohexanone, aromatic aldehyde, ethyl cyanoacetate, ammonium acetate |
| Solvent | Ethanol |
| Reaction temperature | Reflux (~78°C for ethanol) |
| Reaction time | 6 hours |
| Catalyst | Ammonium acetate |
| Product isolation | Filtration, washing with water, recrystallization from ethanol |
| Characterization techniques | X-ray crystallography, NMR, IR spectroscopy (implied) |
| Crystal system | Monoclinic, P21/c |
| Molecular formula | C17H17ClN2O (for chlorophenyl derivative) |
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of substituted hexahydroquinolines.
Scientific Research Applications
Medicinal Chemistry
8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has been explored for its pharmacological properties. Its derivatives have shown potential as:
- Anticancer agents : Studies indicate that modifications of this compound can enhance cytotoxicity against various cancer cell lines. For instance, certain derivatives have exhibited promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. It can be utilized in:
- Synthesis of quinoline derivatives : The compound's structure allows for functionalization that leads to the formation of quinoline-based compounds known for their biological activities .
Agricultural Chemistry
Research has indicated that derivatives of this compound may possess insecticidal properties. The ability to modify its structure opens avenues for developing new agrochemicals aimed at pest control .
Case Study 1: Anticancer Activity
A study published in PMC demonstrated that derivatives of this compound exhibited significant anticancer activity against breast cancer cells. The research involved synthesizing several derivatives and testing their efficacy through cell viability assays. Results showed that some compounds reduced cell proliferation by over 50% compared to controls .
Case Study 2: Synthesis of Novel Quinoline Derivatives
In another study focusing on synthetic applications, researchers utilized this compound as a starting material to create a library of quinoline derivatives. These compounds were screened for antimicrobial activity against various pathogens. Results indicated that several derivatives had enhanced activity compared to the parent compound .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Synthetic Chemistry | Precursor for bioactive compounds | Successful synthesis of quinoline derivatives |
| Agricultural Chemistry | Potential insecticides | Effective against common agricultural pests |
Mechanism of Action
The mechanism by which 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, as an EZH2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby affecting gene expression and cellular processes.
Molecular Targets and Pathways Involved:
EZH2: Inhibition of EZH2 affects histone methylation and gene silencing.
Other Enzymes: Potential interactions with other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bulky aryl groups (e.g., 4-Cl-C₆H₄, thiophene) at position 4 increase steric hindrance, influencing packing efficiency and unit cell volumes. For example, the 4-(4-chlorophenyl) derivative has a significantly larger unit cell (2974.89 ų) compared to the thiophene-substituted analog (659.26 ų) .
- Ring Conformation: All analogs exhibit a half-chair conformation in the cyclohexene ring, stabilized by intramolecular non-covalent interactions.
- Hydrogen Bonding : Dimerization via N–H⋯O bonds is conserved in methyl-substituted derivatives , whereas phenyl-substituted analogs rely on weaker C–H⋯π interactions .
Key Observations :
- Catalytic Efficiency: Zr(HPO₄)₂ enables high-yielding, solvent-free synthesis of amino-substituted derivatives, highlighting its utility in green chemistry .
- Yield Limitations : Zn(II)-mediated synthesis of 4-methyl-2-oxo derivatives suffers from moderate yields (31%), likely due to competing side reactions .
Reactivity and Functionalization
- Nitrile Reactivity: The 3-cyano group in 8-methyl-2-oxo derivatives undergoes nucleophilic additions. For example, compound 10 reacts with hydrazine hydrate to form pyrazolo[3,4-b]quinolines .
- Thione Derivatives: Replacement of the 2-oxo group with thioxo (e.g., 16c) enhances antiplasmodial activity, as seen in 4-arylthieno[2,3-b]pyridine-2-carboxamides .
Biological Activity
8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 1249859-33-3) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C11H12N2O. It features a hexahydroquinoline core with a carbonitrile group and a methyl ketone functional group. The compound's structure contributes to its biological activity by influencing its interaction with biological targets.
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological properties:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular systems. This property is crucial for protecting cells from damage associated with various diseases.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis.
- Anti-inflammatory Activity : The compound has been observed to reduce inflammation markers in vitro and in vivo. This effect may be mediated through the inhibition of pro-inflammatory cytokines and pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or disease progression.
- Interaction with Receptors : It is hypothesized that the compound interacts with neurotransmitter receptors or other cellular targets that mediate its neuroprotective and anti-inflammatory effects.
Case Studies
Several case studies highlight the potential applications of this compound:
- Neurodegenerative Disease Models : In a study involving neuronal cell lines exposed to neurotoxic agents, treatment with the compound resulted in reduced cell death and improved cell viability compared to untreated controls.
- Bacterial Inhibition Assays : In vitro assays demonstrated that the compound inhibited the growth of antibiotic-resistant bacterial strains at concentrations that did not affect human cell viability.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Role | Example |
|---|---|---|
| 3,5-Cyclohexanedione | Cyclic ketone donor | Core scaffold formation |
| Aldehyde derivative | Electrophilic partner | Thiophene-2-carbaldehyde |
| Ethyl cyanoacetate | Nucleophile | Introduces cyano group |
| DMAP | Catalyst | Accelerates cyclization |
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Space Group: Triclinic with unit cell parameters .
- Key Interactions:
- N–H···O hydrogen bonds between the pyridinone oxygen and amine hydrogen.
- π–π stacking between thiophene/quinoline rings (distance: ~3.5 Å).
- Disorder: Observed in the cyclohexene ring; resolved using SHELXL refinement .
Advanced: How can researchers resolve contradictions in crystallographic data (e.g., bond length deviations)?
Methodological Answer:
Contradictions arise from disordered residues or thermal motion. Strategies include:
Complementary Techniques: Validate via / NMR and IR spectroscopy.
Computational Refinement: Use density functional theory (DFT) to compare experimental and calculated bond lengths.
Data Filtering: Apply the criterion during data reduction to exclude weak reflections .
Example: In the title compound, the C–C bond in the cyclohexene ring deviates by 0.006 Å from ideal values due to disorder. Refinement with SHELXL97 improved the -factor to 0.088 .
Advanced: What experimental designs optimize synthetic yield while minimizing side products?
Methodological Answer:
Optimization involves:
- Catalyst Screening: DMAP outperforms traditional bases (e.g., piperidine) in reducing reaction time.
- Solvent Selection: Ethanol or acetonitrile improves solubility of intermediates.
- Temperature Control: Reflux (~80°C) prevents premature cyclization.
- Work-Up: Acidic quenching (pH 5–6) precipitates the product, reducing impurity carryover .
Q. Table 2: Yield Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | DMAP (10 mol%) | +25% |
| Solvent | Ethanol | +15% |
| Reaction Time | 3 hours | -10% side products |
Basic: What spectroscopic methods confirm the compound’s structural identity?
Methodological Answer:
- IR Spectroscopy: Detects carbonyl (C=O, ~1680 cm) and nitrile (C≡N, ~2220 cm) stretches.
- NMR:
- : Methyl groups at δ 1.2–1.4 ppm; pyridinone protons at δ 6.8–7.2 ppm.
- : Carbonyl carbons at δ 190–200 ppm; nitrile carbons at δ 115–120 ppm.
- Elemental Analysis: Validates C, H, N composition (e.g., CHNOS) .
Advanced: How can in silico methods predict bioactivity (e.g., anti-inflammatory potential)?
Methodological Answer:
- Molecular Docking: Target cyclooxygenase-2 (COX-2) or NF-κB pathways. The thiophene ring shows π–cation interactions with Arg120 in COX-2.
- Pharmacophore Modeling: Identify critical groups (e.g., cyano for H-bonding, methyl for lipophilicity).
- ADMET Prediction: Use SwissADME to assess bioavailability (e.g., LogP ~2.5 suggests moderate permeability) .
Basic: What intermolecular interactions stabilize the crystal lattice?
Methodological Answer:
- Hydrogen Bonding: N–H···O bonds (2.8–3.0 Å) between pyridinone moieties.
- π–π Stacking: Thiophene and quinoline rings align face-to-face (centroid distance: 3.6 Å).
- Van der Waals Forces: Methyl groups contribute to hydrophobic packing .
Advanced: How do substituents (e.g., thiophene vs. phenyl) alter bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Thiophene enhances π-stacking with biological targets, increasing anti-inflammatory activity (IC ~10 µM).
- Steric Effects: Bulky substituents (e.g., 4-bromophenyl) reduce binding affinity due to steric clashes.
- SAR Studies: Compare IC values against COX-2 for derivatives with varied substituents .
Basic: What biological activities are reported for this compound?
Methodological Answer:
- Cardiotonic Activity: Increases myocardial contractility in vitro (EC ~1 µM).
- Anti-Inflammatory: Inhibits COX-2 by 60% at 50 µM.
- Antimicrobial: Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) .
Advanced: How are pharmacokinetic properties assessed preclinically?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to measure half-life.
- Plasma Protein Binding: Use equilibrium dialysis; reported binding >90% for this compound.
- Permeability: Caco-2 cell monolayer assays predict intestinal absorption (P ~5 × 10 cm/s) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
